1-[2-(2,4-Dichlorophenyl)ethyl]imidazole;nitric acid
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Overview
Description
1-[2-(2,4-Dichlorophenyl)ethyl]imidazole;nitric acid is a compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is known for its antifungal properties and is used in various pharmaceutical applications .
Preparation Methods
The synthesis of 1-[2-(2,4-Dichlorophenyl)ethyl]imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[2-(2,4-Dichlorophenyl)ethyl]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[2-(2,4-Dichlorophenyl)ethyl]imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological systems and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)ethyl]imidazole involves the inhibition of fungal cell membrane synthesis. It targets the enzyme lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
1-[2-(2,4-Dichlorophenyl)ethyl]imidazole can be compared with other similar compounds such as:
Miconazole: Another imidazole derivative with antifungal properties.
Clotrimazole: A widely used antifungal agent with a similar mechanism of action.
Ketoconazole: An imidazole derivative used in the treatment of fungal infections.
The uniqueness of 1-[2-(2,4-Dichlorophenyl)ethyl]imidazole lies in its specific chemical structure, which provides it with distinct pharmacological properties and a broad spectrum of antifungal activity .
Properties
CAS No. |
61019-62-3 |
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Molecular Formula |
C11H11Cl2N3O3 |
Molecular Weight |
304.13 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid |
InChI |
InChI=1S/C11H10Cl2N2.HNO3/c12-10-2-1-9(11(13)7-10)3-5-15-6-4-14-8-15;2-1(3)4/h1-2,4,6-8H,3,5H2;(H,2,3,4) |
InChI Key |
HLCCTMQKRBLNJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCN2C=CN=C2.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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